molecular formula C14H14N2O5S B2617857 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 750613-43-5

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2617857
CAS No.: 750613-43-5
M. Wt: 322.34
InChI Key: VTPRAEHGOQFMGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-carboxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

    Reduction: Formation of 4-methoxy-3-[(pyridin-2-ylmethyl)amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is not well-documented. compounds with similar structures often interact with specific proteins or enzymes, inhibiting or modifying their activity. The sulfonamide group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring and the position of the pyridinylmethyl group. This unique structure may confer specific binding properties and biological activities that differ from its analogs.

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylmethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-12-6-5-10(14(17)18)8-13(12)22(19,20)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRAEHGOQFMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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